

Rendix (Dabigatran Etexilate Mesylate): A Technical Guide to Stability and Solubility

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Compound of Interest

Compound Name: Rendix

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This technical guide provides an in-depth overview of the stability and solubility of **Rendix**, chemically known as Dabigatran Etexilate Mesylate (CAS No: 872728-81-9). **Rendix** is the mesylate salt of Dabigatran Etexilate, a prodrug that is converted in vivo to dabigatran, a potent, direct thrombin inhibitor.^{[1][2][3]} Understanding the physicochemical properties of this active pharmaceutical ingredient (API) is critical for its handling, formulation, and the development of robust analytical methods.

Core Physicochemical Properties

Property	Value	Reference
Chemical Name	N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino] methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine, methanesulfonate ethyl ester	[1]
Synonyms	Rendix, BIBR 1048MS, Pradaxa	[1][4]
Molecular Formula	C34H41N7O5 • CH3SO3H	[1]
Molecular Weight	723.8 g/mol	[1]
Appearance	Yellow-white to yellow powder	[3]

Solubility Profile

Dabigatran etexilate mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[5] Its solubility is notably pH-dependent, exhibiting higher solubility in acidic environments.[5][6]

The following tables summarize the solubility of **Rendix** in various common laboratory solvents.

Aqueous Solvents

Solvent	Solubility	Temperature
Pure Water	1.8 mg/mL	Not Specified
PBS (pH 7.2)	~0.3 mg/mL	Not Specified

Organic Solvents

Solvent	Solubility	Temperature
Dimethyl Sulfoxide (DMSO)	~10 mg/mL, ≥36.19 mg/mL, 25 mg/mL, 100 mg/mL	Not Specified
Dimethylformamide (DMF)	~10 mg/mL	Not Specified
Ethanol	~5 mg/mL, Slightly Soluble, ≥45.8 mg/mL (with gentle warming)	Not Specified
Methanol	Freely Soluble	Not Specified
Isopropanol	Sparingly Soluble	Not Specified

Stability Profile

Rendix is susceptible to degradation, primarily through hydrolysis. This hydrolysis is a critical aspect of its function as a prodrug, as it is converted to the active thrombin inhibitor, dabigatran, by esterase-catalyzed hydrolysis in the body.[2][3][7] However, this susceptibility also presents challenges for storage and handling. The compound is particularly sensitive to moisture and degrades in neutral or alkaline conditions, while being more stable in acidic environments.[7][8]

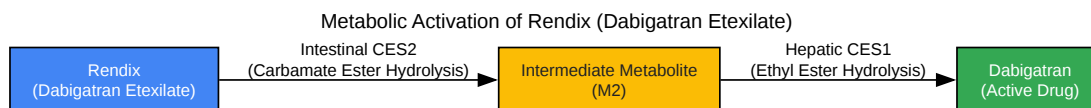
Summary of Degradation Under Stress Conditions

Forced degradation studies have been conducted to understand the stability of **Rendix** under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress Condition	Observations
Acidic Hydrolysis	Significant degradation observed.[9][10] A 19% loss was noted after 12 hours.[9]
Basic Hydrolysis	Most significant degradation observed.[9][10] A 96% loss was highlighted after just 2 hours.[9]
Oxidative Stress	Susceptible to degradation.[9] A 19% loss was observed after 72 hours of oxidation.[9]
Thermal Stress	Degrades under thermal conditions.[11] A 3% loss was seen after 7 days at elevated temperatures.[9] One study showed a 75% reduction in concentration after 4 hours at 60°C.[7][11]
Photolytic Stress	Susceptible to degradation under UV light.[9] A 15% loss was observed after 48 hours of photo degradation.[9]
Moisture	Highly sensitive to moisture. It should be stored in its original package to protect from moisture.[5] Repackaged capsules stored at 30°C and 75% relative humidity for 28 days showed a significant drop in the remaining drug percentage to 71.6%.[8]

Signaling and Metabolic Pathways

The primary metabolic pathway for **Rendix** (Dabigatran Etexilate) is its conversion to the active compound, dabigatran. This is a two-step hydrolysis process mediated by carboxylesterases (CES). Intestinal CES2 hydrolyzes the carbamate ester to an intermediate metabolite (M2), which is then hydrolyzed by hepatic CES1 to form dabigatran.[12]



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Caption: Metabolic conversion of **Rendix** to its active form, Dabigatran.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of **Rendix** in various solvents.

- Preparation: Add an excess amount of **Rendix** powder to a known volume of the selected solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection: After equilibration, allow the suspension to settle. Collect a supernatant sample.
- Filtration/Centrifugation: Centrifuge the sample to pellet any undissolved solid. Alternatively, filter the supernatant through a suitable filter (e.g., 0.22 µm) that does not bind the compound.
- Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of **Rendix** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

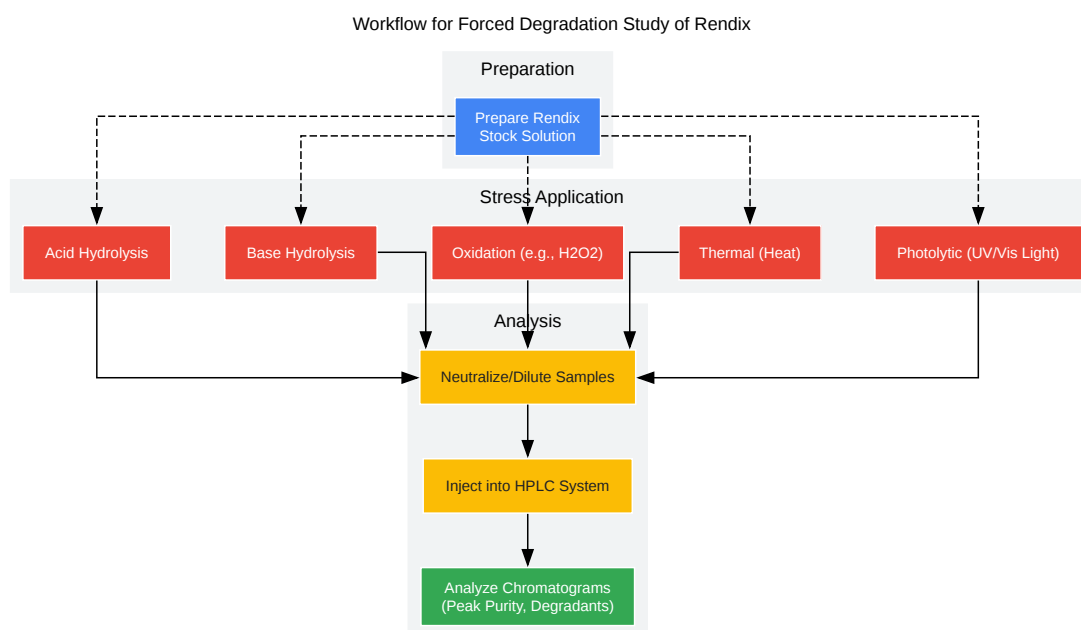
- Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the degradation of **Rendix**. The following is a general protocol based on published methods.[\[13\]](#)[\[14\]](#)

- Chromatographic System:
 - Column: A reverse-phase column, such as a Hypersil BDS C18 (150 x 4.6 mm, 5µm) or an Eclipse XDB C8 (4.6x250 mm, 5 µm), is often used.[\[13\]](#)[\[14\]](#)
 - Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate buffer at pH 4.5 or orthophosphoric acid at pH 2.6) and an organic solvent like acetonitrile in a 50:50 or 60:40 v/v ratio.[\[13\]](#)[\[14\]](#)
 - Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[\[13\]](#)[\[14\]](#)
 - Detection: UV detection at a wavelength of 225 nm or 230 nm is commonly employed.[\[13\]](#)[\[14\]](#)
 - Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v) is often used as a diluent.[\[13\]](#)
- Forced Degradation Study Workflow:
 - Sample Preparation: Prepare stock solutions of **Rendix** in the diluent.
 - Stress Conditions: Subject the stock solutions to various stress conditions as outlined in the stability profile section (acidic, basic, oxidative, thermal, photolytic).
 - Neutralization (for acid/base hydrolysis): After the specified stress period, neutralize the acidic and basic samples.
 - Dilution: Dilute the stressed samples to a suitable concentration for HPLC analysis.
 - Analysis: Inject the samples into the HPLC system and record the chromatograms.

- Evaluation: Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent **Rendix** peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.



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Caption: General workflow for conducting a forced degradation study of **Rendix**.

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